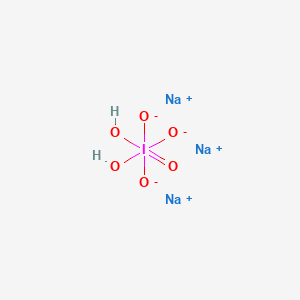
1,4-Diméthyl-2-(trifluorométhyl)benzène
Vue d'ensemble
Description
2,5-Dimethylbenzotrifluoride is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring.
Applications De Recherche Scientifique
2,5-Dimethylbenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, including the design of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, as well as in the development of advanced materials with specific properties
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be the organoboron reagents used in this process .
Mode of Action
In the context of the SM cross-coupling reaction, 1,4-Dimethyl-2-(trifluoromethyl)benzene may interact with its targets through a process of transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in the sm cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . The downstream effects of this would be the creation of new organic compounds.
Result of Action
Given its use in the sm cross-coupling reaction, it can be inferred that it contributes to the formation of new carbon-carbon bonds , leading to the synthesis of new organic compounds.
Méthodes De Préparation
The synthesis of 2,5-Dimethylbenzotrifluoride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. This method typically requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. Another method involves the trifluoromethylation of aromatic compounds using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial production methods often involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These methods are optimized for large-scale production to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
2,5-Dimethylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 2,5-Dimethylbenzotrifluoride can yield nitro derivatives, while halogenation can produce halogenated benzene compounds .
Comparaison Avec Des Composés Similaires
2,5-Dimethylbenzotrifluoride can be compared with other similar compounds, such as:
1,4-Dimethylbenzene (p-Xylene): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which significantly alter its chemical behavior and applications.
1,4-Dimethyl-2-(chloromethyl)benzene:
The presence of the trifluoromethyl group in 2,5-Dimethylbenzotrifluoride imparts unique properties, such as increased electronegativity and stability, making it distinct from its analogs and valuable in various applications .
Propriétés
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-70-3 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
